Sodium 2-(hydroxymethyl)-3-methylbutanoate
Overview
Description
Sodium 2-(hydroxymethyl)-3-methylbutanoate is an organic compound with a unique structure that includes a sodium ion, a hydroxymethyl group, and a methylbutanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(hydroxymethyl)-3-methylbutanoate typically involves the reaction of 2-(hydroxymethyl)-3-methylbutanoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The reaction conditions generally include moderate temperatures and stirring to ensure complete dissolution and reaction of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher efficiency and yield. The use of automated systems for mixing, temperature control, and product separation ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(hydroxymethyl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The sodium ion can be replaced by other cations in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Various metal salts can be used to replace the sodium ion, often in aqueous or alcoholic solutions.
Major Products
Oxidation: The major product is 2-(carboxymethyl)-3-methylbutanoic acid.
Reduction: The major product is 2-(hydroxymethyl)-3-methylbutanol.
Substitution: The major products are the corresponding metal salts of 2-(hydroxymethyl)-3-methylbutanoic acid.
Scientific Research Applications
Sodium 2-(hydroxymethyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Sodium 2-(hydroxymethyl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The sodium ion can also play a role in stabilizing the compound and facilitating its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-(hydroxymethyl)-3-methylbutanoate: Unique due to its specific structure and combination of functional groups.
Sodium carboxymethyl cellulose: Similar in that it contains a sodium ion and a carboxymethyl group but differs in its polymeric structure.
Sodium 2-(hydroxymethyl)-3-methylindole: Contains a hydroxymethyl group and a sodium ion but has an indole backbone instead of a butanoate backbone.
Uniqueness
This compound is unique due to its specific combination of a hydroxymethyl group and a methylbutanoate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
sodium;2-(hydroxymethyl)-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-4(2)5(3-7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAMJQNGIIMYIK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059975-72-1 | |
Record name | sodium 2-(hydroxymethyl)-3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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